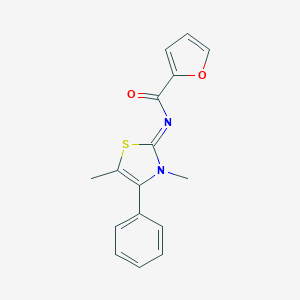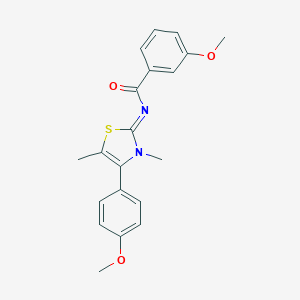![molecular formula C19H19BrN4O2S B305317 N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305317.png)
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family, which is known for its diverse biological activities, such as antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cholinesterase. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its biological effects are well characterized. Another advantage is that it is relatively easy to synthesize and purify. However, a limitation is that it may have off-target effects on other enzymes or proteins, which can complicate data interpretation. Additionally, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, either alone or in combination with other drugs. Another direction is to explore its effects on other enzymes or proteins involved in cellular processes, such as kinases and phosphatases. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 4-bromo-2-methylbenzene with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various types of cancer. In biochemistry, this compound has been studied for its effects on enzyme activity and its potential as a tool for studying enzyme kinetics. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as fungal infections and bacterial infections.
Propriétés
Nom du produit |
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Formule moléculaire |
C19H19BrN4O2S |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-13-10-14(20)8-9-16(13)21-18(25)12-27-19-23-22-17(24(19)2)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
Clé InChI |
JTGLSWIBQMHFMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)




![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)

![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)